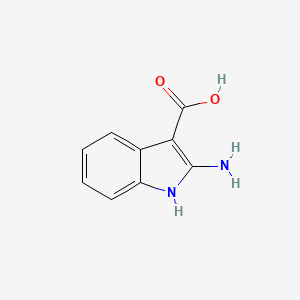

2-amino-1H-indole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1H-indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-8-7(9(12)13)5-3-1-2-4-6(5)11-8/h1-4,11H,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRPJWUGPLNQRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functional Group Transformations

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations such as esterification, amidation, and decarboxylation. These reactions are fundamental in modifying the properties of the parent molecule or in using the carboxyl group as a synthetic intermediate that is later removed.

The conversion of the carboxylic acid to an ester or amide is a common strategy in medicinal chemistry and materials science. This is typically achieved by activating the carboxyl group to facilitate nucleophilic attack by an alcohol or amine.

Carbodiimides are a class of highly effective "zero-length" crosslinkers used to form amide or ester bonds. thermofisher.com They activate carboxylic acids to form a highly reactive O-acylisourea intermediate, which is then readily attacked by a primary amine or alcohol. thermofisher.comchemistrysteps.comwikipedia.org The reaction of the amine or alcohol with the activated intermediate yields the desired amide or ester, respectively, along with a urea (B33335) byproduct. wikipedia.orgyoutube.com

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : As a water-soluble carbodiimide (B86325), EDCI is particularly useful in aqueous reaction media, a common requirement for biological molecules. thermofisher.comwikipedia.orgpeptide.com The resulting urea byproduct is also water-soluble and can be easily removed by aqueous extraction. peptide.com A common protocol for amidation involves the use of EDCI in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as 4-(dimethylamino)pyridine (DMAP) to facilitate the coupling, especially with electron-deficient amines. nih.gov

DCC (N,N'-dicyclohexylcarbodiimide) : DCC is a widely used coupling agent in organic synthesis, particularly in non-aqueous solvents. thermofisher.comwikipedia.orgpeptide.com A significant advantage in solution-phase synthesis is that the N,N'-dicyclohexylurea byproduct is largely insoluble in most organic solvents and precipitates out of the reaction mixture, simplifying purification. wikipedia.orgpeptide.com However, this insolubility makes it unsuitable for solid-phase peptide synthesis. peptide.com

CDI (Carbonyldiimidazole) : CDI is another reagent used to activate carboxylic acids for amidation or esterification, typically under non-aqueous conditions. thermofisher.com

The general mechanism for carbodiimide-mediated coupling involves the initial reaction of the carboxylic acid with the carbodiimide to form the O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. While highly reactive, it is also unstable in water and can hydrolyze back to the carboxylic acid if the coupling reaction does not occur. thermofisher.com The addition of HOBt can minimize side reactions and potential racemization by forming a more stable HOBt-ester intermediate. peptide.comnih.gov

Table 1: Comparison of Common Carbodiimide Coupling Reagents

| Reagent | Full Name | Key Characteristics | Byproduct Solubility |

|---|---|---|---|

| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble reagent and byproduct | Water-soluble |

| DCC | N,N'-dicyclohexylcarbodiimide | Used in organic solvents | Insoluble in most organic solvents |

| CDI | Carbonyldiimidazole | Used in non-aqueous conditions | Soluble |

Esterification and Amidation Strategies

Other Activating Agents (BOP, TBTU, Oxalyl Chloride)

Beyond carbodiimides, a variety of other activating agents are employed for ester and amide synthesis, often to overcome challenges like steric hindrance or to minimize side reactions.

BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) : BOP is a phosphonium-based coupling reagent that generates OBt esters in situ. peptide.com It is known for high efficiency and for minimizing the dehydration side reactions that can occur with asparagine and glutamine residues in peptide synthesis. peptide.com However, a significant drawback is the formation of the carcinogenic byproduct, hexamethylphosphoramide (B148902) (HMPA). peptide.com

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) : TBTU is another uronium-based coupling reagent. While it can produce high coupling yields, it has been reported to cause a greater degree of epimerization compared to other reagents in some cases. peptide.com

Oxalyl Chloride : Used in conjunction with a catalytic amount of triphenylphosphine (B44618) oxide (Ph3PO), oxalyl chloride provides a highly efficient and rapid method for synthesizing amides and esters. nih.govorganic-chemistry.orgresearchgate.net This system is effective even for challenging couplings involving hindered carboxylic acids and weakly nucleophilic amines or alcohols, often completing the reaction in under 10 minutes at room temperature. nih.govorganic-chemistry.org The reaction proceeds without racemization and is advantageous due to its speed and broad substrate scope. researchgate.net The proposed mechanism involves the formation of the highly reactive intermediate Ph3PCl2, which activates the carboxylate. nih.govorganic-chemistry.org

Table 2: Overview of Other Activating Agents

| Reagent System | Key Features | Conditions | Noteworthy Aspects |

|---|---|---|---|

| BOP | Minimizes dehydration byproducts | Mild conditions | Forms carcinogenic HMPA byproduct. peptide.com |

| TBTU | High coupling yields | Standard peptide coupling conditions | May induce higher rates of epimerization. peptide.com |

| Oxalyl Chloride / Ph3PO | Rapid, high yields, no racemization | Room temperature, short reaction time (<10 min) | Effective for hindered substrates. nih.govorganic-chemistry.orgresearchgate.net |

Decarboxylation Reactions of Indole-3-Carboxylic Acids

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a synthetically valuable transformation. For indole-3-carboxylic acids, this reaction provides direct access to the corresponding indole (B1671886) scaffold, which can be a crucial final step in a multi-step synthesis. tandfonline.comresearchgate.net

Significant research has focused on developing metal-free conditions for the decarboxylation of indole-3-carboxylic acids to create more environmentally benign and cost-effective synthetic routes. tandfonline.comtandfonline.com

Two effective metal-free systems have been reported:

Potassium Carbonate-Catalyzed: Heating the indole-3-carboxylic acid in ethanol (B145695) at 140°C with a catalytic amount (20 mol%) of potassium carbonate (K2CO3) leads to smooth decarboxylation with excellent yields (89%->99%). tandfonline.com

Acetonitrile-Promoted: Simply heating the substrate in acetonitrile (B52724) at 140°C also promotes efficient decarboxylation. tandfonline.com

The proposed mechanism for these base-catalyzed or solvent-promoted reactions begins with the formation of the 1H-indole-3-carboxylate anion under basic conditions. tandfonline.com This anion then undergoes direct decarboxylation to generate a resonance-stabilized indole-3-carbanion intermediate. Subsequent protonation of this carbanion by the solvent (e.g., ethanol) or a proton source yields the final indole product. tandfonline.com

Alternatively, acid-catalyzed decarboxylation of indole-3-carboxylic acids has also been studied. rsc.org The kinetics of this reaction are consistent with an A-SE2 (electrophilic substitution, bimolecular) mechanism that proceeds through a zwitterionic intermediate formed by the protonation of the indole ring at the C3 position. rsc.org

The decarboxylation of indole-3-carboxylic acids is a powerful tool in synthetic organic chemistry. tandfonline.combutlerov.com The carboxylic acid group can be used as a removable directing group to control the regioselectivity of other reactions on the indole ring system. researchgate.net Once its synthetic role is complete, it can be efficiently removed.

This strategy is foundational in classic indole syntheses. For example, the Reissert indole synthesis produces an indole-2-carboxylic acid, which is then decarboxylated by heating to yield the final indole core. researchgate.net Similarly, the decarboxylation of 2-amino-1H-indole-3-carboxylic acid or its derivatives provides a direct route to various 2-aminoindoles, which are important structural motifs in many biologically active compounds. nih.gov The ability to remove the C3-carboxyl group under relatively simple, often metal-free, conditions enhances the utility of indole-3-carboxylic acids as versatile building blocks for more complex heterocyclic structures. tandfonline.comresearchgate.net

Reactions of the Amino Moiety (at C2)

The amino group at the C2 position of the indole ring is a key site for functionalization, enabling the introduction of a wide variety of substituents that can modulate the molecule's properties.

The primary amino group at C2 readily undergoes acylation and sulfonation reactions. These transformations are fundamental in peptide synthesis and for introducing specific functionalities.

Acylation: The amino group can be acylated using various acylating agents, such as acid chlorides or anhydrides, often in the presence of a base. This reaction is a cornerstone of peptide chemistry, allowing for the formation of amide bonds with amino acids or peptides. For instance, coupling with amino acid methyl esters can be achieved using a coupling agent like diisopropylcarbodiimide (DIPC) in a solvent such as chloroform. researchgate.net

Sulfonation: Similarly, sulfonation can be achieved by reacting the amino group with sulfonyl chlorides in the presence of a suitable base. This introduces a sulfonamide linkage, which is a common pharmacophore in medicinal chemistry.

A general representation of these reactions is depicted below:

| Reagent Type | General Structure | Product Type |

| Acid Chloride | R-COCl | Amide |

| Acid Anhydride (B1165640) | (R-CO)₂O | Amide |

| Sulfonyl Chloride | R-SO₂Cl | Sulfonamide |

This table provides a generalized overview of acylation and sulfonation reactions.

The reactivity of the amino group is leveraged in the development of chemical probes for biological studies. By attaching fluorescent or other reporter groups to the C2 amino position, researchers can create molecules to study biological processes in real-time. This derivatization often involves coupling the amino group with a molecule containing a reactive functional group, such as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines to form a stable amide bond. This strategy is crucial for creating tools to investigate the interactions and functions of target proteins or enzymes. researchgate.net

Electrophilic and Nucleophilic Reactions of the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the amino and carboxylic acid groups influences the regioselectivity of these reactions.

While the C3 position is generally the most nucleophilic site in the indole ring, the presence of the carboxylic acid at this position in this compound directs electrophilic substitution to other positions. The electron-donating amino group at C2 and the electron-withdrawing carboxylic acid at C3 create a complex electronic environment. The Vilsmeier-Haack reaction, for example, can introduce a formyl group at the C3 position of a 5-nitroindole-2-carboxylic acid ester, demonstrating that under certain conditions, functionalization at C3 is possible even with a substituent already present. nih.gov However, electrophilic substitution on the benzene (B151609) portion of the indole ring, such as at the C5 position, is also a common pathway. For example, the synthesis of 5-chloro-indole-3-carboxylic acid highlights the possibility of electrophilic halogenation at the C5 position. rsc.org

The nitrogen atom of the indole ring (N1) can be substituted through various reactions, including alkylation, acylation, and sulfonation. These modifications are important for altering the electronic properties and steric hindrance of the indole ring, which can be crucial for biological activity.

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halides (e.g., CH₃I), Base (e.g., NaH) | N-Alkyl indole |

| N-Acylation | Acid chlorides (e.g., CH₃COCl), Base | N-Acyl indole |

| N-Sulfonation | Sulfonyl chlorides (e.g., TsCl), Base | N-Sulfonyl indole |

This interactive table summarizes common N-substitution reactions of the indole ring.

N-substitution can be achieved using a variety of reagents and conditions. hmdb.ca For instance, N-alkylation can be performed with an alkyl halide in the presence of a strong base like sodium hydride. N-acylation and N-sulfonation proceed similarly, using an appropriate acid chloride or sulfonyl chloride. These reactions allow for the introduction of a wide range of functional groups at the indole nitrogen.

Oxidative Transformations of the Indole Core

The electron-rich indole nucleus is susceptible to oxidation. The outcome of the oxidation depends on the specific oxidizing agent and reaction conditions. Spontaneous air oxidation of an initial indoline (B122111) intermediate to the aromatic indole has been observed in some synthetic routes. mdpi.com This indicates the thermodynamic driving force towards the stable aromatic system. More controlled oxidation can lead to a variety of products, including oxindoles or cleavage of the pyrrole (B145914) ring, depending on the reagents employed.

Structure Activity Relationship Sar Studies and Molecular Interactions

General Principles of Indole (B1671886) SAR in Biological Systems

The indole nucleus, an aromatic heterocyclic system, is a versatile scaffold in drug design. Its biological activity is often dictated by the nature and position of substituents on the indole ring. The electron-rich nature of the indole ring allows it to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. Functionalization at the N1, C2, and C3 positions is a common strategy to modulate the pharmacological profile of indole-based compounds. nih.gov The indole nitrogen can act as a hydrogen bond donor, a crucial interaction for anchoring ligands to their biological targets.

Influence of C2-Amino and C3-Carboxylic Acid Substituents on Biological Recognition

The presence of an amino group at the C2 position and a carboxylic acid group at the C3 position of the indole ring in 2-amino-1H-indole-3-carboxylic acid creates a unique electronic and steric environment that significantly influences its interaction with biological macromolecules. The carboxylic acid moiety, being an acidic group, is often essential for activity, as demonstrated in studies of CysLT1 receptor antagonists where the absence of the indole-2-carboxylic acid led to a significant drop in potency. nih.gov This group can act as a hydrogen bond donor and acceptor and can also participate in ionic interactions.

The amino group at the C2 position introduces a basic center and a potent hydrogen bond donor. This combination of an acidic and a basic group in close proximity allows for the formation of a zwitterionic form under physiological conditions, which can be critical for recognition and binding to specific amino acid residues in a protein's active site. The relative positioning of these two groups is crucial for defining the vector and nature of the interactions with a biological target.

Conformational Analysis and Geometrical Parameters

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For this compound, the relative orientation of the C2-amino and C3-carboxylic acid substituents is a key determinant of its interaction profile. Conformational analysis, often carried out using techniques like 1H nuclear magnetic resonance (NMR) and theoretical calculations, helps in understanding the preferred spatial arrangement of these functional groups. researchgate.net

In similar structures, intramolecular hydrogen bonding between adjacent amino and carboxyl groups can lead to a more planar and rigid conformation. The planarity of the indole ring itself is a critical geometrical parameter, providing a flat surface for stacking interactions.

Table 1: Key Geometrical Parameters of Indole Derivatives

| Parameter | Typical Value/Range | Significance |

| Indole Ring Dihedral Angle | < 5° | Planarity for π-stacking |

| C2-C3 Bond Length | ~1.37 Å | Double bond character |

| C-N Bond Length (Amino) | ~1.38 Å | Partial double bond character |

| C-C Bond Length (Carboxyl) | ~1.48 Å | Single bond character |

Note: The values are approximate and can vary based on the specific crystalline environment or solvent.

Hydrogen Bonding Networks and Intermolecular Interactions

The this compound molecule is rich in hydrogen bond donors and acceptors, making it highly capable of forming extensive hydrogen bonding networks with biological targets. The indole NH, the amino (-NH2) group, and the carboxylic acid (-COOH) group can all act as hydrogen bond donors. The carbonyl oxygen of the carboxylic acid is a primary hydrogen bond acceptor. proteinstructures.com

These hydrogen bonds are directional and play a crucial role in the specificity of ligand-receptor interactions. The ability to form multiple hydrogen bonds simultaneously can significantly contribute to the binding affinity of the molecule. In a protein active site, for instance, the amino group might interact with an acidic residue like aspartate or glutamate, while the carboxylic acid could form hydrogen bonds with basic residues like lysine (B10760008) or arginine, or with the peptide backbone. proteinstructures.com

π-Stacking and Hydrophobic Interactions with Macromolecular Targets

The fused benzene (B151609) ring of the indole scaffold also contributes to hydrophobic interactions with nonpolar regions of a binding site, further enhancing binding affinity.

Metal Chelation Properties within Active Sites (e.g., with Mg2+ cofactors)

The presence of both an amino group and a carboxylic acid group in a 1,2-relationship on the indole ring gives this compound the potential to act as a bidentate chelating agent for metal ions. This is particularly relevant for enzymes that utilize metal cofactors, such as Mg2+, in their active sites. In a study on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, the indole nucleus was observed to chelate with two Mg2+ ions within the active site of the enzyme. nih.gov The amino and carboxylic acid groups of this compound can coordinate with a metal ion, forming a stable five-membered ring, which can be a critical aspect of its mechanism of action in certain biological contexts.

Table 2: Potential Metal Chelation Sites

| Functional Group | Atom | Role in Chelation |

| C2-Amino | Nitrogen | Lewis Base (electron donor) |

| C3-Carboxylic Acid | Oxygen | Lewis Base (electron donor) |

Impact of Substituent Lipophilicity on Target Binding

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to a target. In a quantitative structure-activity relationship (QSAR) analysis of indole-2-carboxylate (B1230498) derivatives, it was found that the binding affinity (pKi value) decreased with increasing lipophilicity and steric bulk of substituents on a terminal phenyl ring. scilit.com This suggests that for optimal binding, a balance of lipophilicity is required, and the binding pocket may be hydrophilic in nature.

Conversely, for other targets, increasing lipophilicity might be favorable for crossing cell membranes and accessing intracellular targets. The strategic modification of the indole scaffold with substituents that modulate lipophilicity is a key aspect of drug design. For this compound, the amino and carboxylic acid groups confer a degree of hydrophilicity, while the indole ring provides a lipophilic character.

Computational Analysis of this compound Remains Largely Unexplored

A comprehensive review of available scientific literature reveals a significant gap in the computational chemistry and molecular modeling studies specifically focused on the compound this compound. Despite the importance of indole derivatives in various fields of chemistry and biology, detailed quantum chemical investigations, including Density Functional Theory (DFT) calculations and topological assessments of electron density for this particular molecule, are not readily found in published research.

Consequently, specific data regarding its optimized geometric parameters, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) map, intramolecular charge transfer (ICT) analysis, and topological studies such as Localized Orbital Locator (LOL), Reduced Density Gradient (RDG), and Electron Localization Function (ELF) are not available.

While computational studies have been performed on structurally related indole compounds, such as indole-2-carboxylic acid and other derivatives, the strict focus on this compound as per the user's request means that an article with detailed research findings and data tables on this specific molecule cannot be generated at this time. Further experimental and theoretical research is required to elucidate the specific computational and molecular properties of this compound.

Density Functional Theory (DFT) Calculations

Molecular Docking Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking simulations are pivotal for predicting the binding conformation and estimating the binding affinity of a ligand to a biological target. While direct docking studies on this compound are not extensively documented, research on the closely related indole-3-carboxylic acid scaffold reveals its potential to interact with a variety of important biological targets.

Derivatives of indole-3-carboxylic acid have been investigated as potential antimicrobial and antihypertensive agents. For instance, conjugates of indole-3-carboxylic acid with dipeptides have been designed and docked against DNA gyrase and lanosterol-14-alpha demethylase, key enzymes in bacteria and fungi, respectively. nih.govrsc.orgrsc.org These studies have shown that the indole core can establish encouraging binding interactions within the active sites of these enzymes. nih.govrsc.org Furthermore, novel derivatives have been designed as angiotensin II receptor 1 (AT₁) antagonists, showing high nanomolar affinity comparable to existing drugs like losartan, highlighting their potential in treating hypertension. nih.govebi.ac.uk The core indole structure consistently serves as a critical anchor for these interactions.

Table 1: Examples of Molecular Docking Studies on Indole-3-Carboxylic Acid Derivatives

| Derivative Class | Biological Target | Key Findings |

|---|---|---|

| Dipeptide Conjugates | DNA Gyrase (Antibacterial) | Exhibited encouraging binding interaction networks and affinity. nih.govrsc.org |

| Dipeptide Conjugates | Lanosterol-14-alpha Demethylase (Antifungal) | Showed favorable binding affinity and interactions. nih.govrsc.org |

| Biphenyl-Tetrazole Derivatives | Angiotensin II (AT₁) Receptor (Antihypertensive) | Displayed high nanomolar affinity, comparable to losartan. nih.govebi.ac.uk |

Identification of Key Amino Acid Residues for Ligand Interaction

A primary outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that are crucial for the interaction. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, stabilize the ligand-target complex.

For the this compound molecule, the functional groups—the indole ring, the amino group at position 2, and the carboxylic acid group at position 3—are expected to play distinct roles in binding.

The indole ring can participate in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

The amino group can act as a hydrogen bond donor.

The carboxylic acid group can act as both a hydrogen bond donor and acceptor, and can form strong ionic interactions (salt bridges) with positively charged residues such as arginine and lysine.

In studies of related indole derivatives, these types of interactions are consistently observed as key determinants of binding affinity and specificity.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the ligand-target complex, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability and conformational flexibility of the complex.

Analysis of Conformational Flexibility and Stability of Ligand-Target Complexes

Once a promising binding pose is identified through docking, MD simulations are employed to evaluate its stability. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored throughout the simulation. A stable RMSD value over time suggests that the ligand remains securely bound in its predicted conformation and that the protein's structure is not unduly perturbed.

Studies on dipeptide derivatives of indole-3-carboxylic acid have utilized MD simulations to confirm the stability of their complexes with DNA gyrase and lanosterol-14-alpha demethylase. nih.govrsc.org Similarly, MD simulations have been used to assess the stability of other compounds in their binding sites, confirming that low structural deviation correlates with stable binding. acs.org These simulations are crucial for validating the initial docking results and ensuring that the predicted interactions are maintained in a dynamic, more realistic environment.

Free Energy Calculations (e.g., MMPBSA)

To obtain a more accurate estimation of binding affinity than docking scores alone, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used. This technique calculates the binding free energy by combining the molecular mechanics energies of the complex with solvation free energies. The total binding free energy is decomposed into contributions from van der Waals forces, electrostatic interactions, polar solvation energy, and non-polar solvation energy. This detailed energy breakdown helps to identify the key driving forces behind the ligand-protein interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, untested compounds and guide the design of more effective molecules.

Numerous QSAR studies have been conducted on classes of indole derivatives to develop models for various biological activities. jocpr.com These models often use a range of descriptors to quantify the physicochemical properties of the molecules.

For example, 2D-QSAR studies on indole derivatives as selective COX-2 inhibitors have identified alignment-independent and physicochemical descriptors like T_2_O_0 (describes the number of oxygen atoms separated by two bonds) and SA Most Hydrophobic (surface area of the most hydrophobic region) as being significant for activity. ijpsr.com In another study on indole derivatives as inhibitors of histone lysine methyl transferase (HKMT), descriptors such as minHBint4 (minimum H-bond interaction energy at a certain distance) and Wlambda1.unity (a spectral weighted molecular descriptor) were found to be predictive of anticancer activity. eurjchem.com A QSAR analysis of indole analogues as monoamine oxidase (MAO) inhibitors revealed that steric and electrostatic fields contributed equally to the interaction. nih.gov

These studies demonstrate that the biological activity of indole compounds can be effectively modeled, allowing for the virtual screening and optimization of new derivatives based on their structural features.

Table 2: Selected Molecular Descriptors Used in QSAR Models of Indole Derivatives

| Descriptor Type | Descriptor Example | Associated Activity/Target | Reference |

|---|---|---|---|

| Physicochemical | -ve Potential Surface Area | COX-2 Inhibition | ijpsr.com |

| 2D Descriptor | T_2_N_7 | COX-2 Inhibition | ijpsr.com |

| 3D Descriptor | Steric & Electrostatic Fields | MAO Inhibition | nih.gov |

| 3D Descriptor | minHBint4 | HKMT Inhibition (Anticancer) | eurjchem.com |

Conclusion

Biological Relevance and Mechanistic Interrogations

Occurrence and Biosynthetic Pathways

An investigation into the natural origins and formation of 2-amino-1H-indole-3-carboxylic acid reveals a notable lack of documentation in scientific literature. The compound is recognized primarily as a synthetic molecule available from commercial chemical suppliers. sigmaaldrich.comsigmaaldrich.com Research efforts have been directed towards its chemical synthesis, suggesting it is not a readily isolated natural product. researchgate.net

Natural Occurrence in Plants, Fungi, and Bacteria

Despite the common occurrence of related indole (B1671886) compounds in nature, there is no available scientific evidence to confirm the natural isolation of this compound from plant, fungal, or bacterial sources.

Tryptophan as a Biosynthetic Precursor

The biosynthetic pathways for many indole-containing secondary metabolites, such as indole-3-acetic acid and indole-3-carboxylic acid, have been established with tryptophan as a common precursor. However, a review of the available literature and biochemical databases did not yield any information on a biosynthetic pathway that produces this compound, nor was tryptophan identified as its direct precursor in any organism.

Role in Secondary Metabolite Synthesis

While various indole derivatives serve as key intermediates or end-products in the secondary metabolism of organisms, providing functions in defense and signaling, there is no documented role for this compound in the synthesis of other secondary metabolites within biological systems.

Interaction with Cellular and Molecular Targets (Mechanistic Focus)

The specific interactions of this compound with cellular and molecular targets are not well-characterized in the available scientific literature.

Enzyme Modulation and Inhibition

There is a lack of specific studies detailing the modulation or inhibition of enzymes by this compound.

DNA Gyrase Interaction (Antibacterial Mechanism)

No research data or molecular docking studies were found that specifically investigate the interaction between this compound and DNA gyrase. Consequently, there is no established antibacterial mechanism for this specific compound involving the inhibition of this enzyme.

Lanosterol-14-alpha Demethylase Interaction (Antifungal Mechanism)

Lanosterol-14-alpha demethylase (LDM), a cytochrome P450 enzyme (CYP51A1), is a critical component in the biosynthesis of ergosterol (B1671047) in fungi. wikipedia.org Ergosterol is an essential molecule for maintaining the integrity and fluidity of fungal cell membranes. The inhibition of LDM disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising fungal cell viability. This mechanism is the primary target for the widely used azole class of antifungal drugs. nih.govreviberoammicol.com

The enzyme catalyzes the removal of the C-14α-methyl group from lanosterol, a key checkpoint in the sterol biosynthetic pathway. wikipedia.org The active site of LDM is a deeply buried, heme-containing pocket. nih.gov Molecules like this compound and its derivatives can act as inhibitors by interacting with this active site. The inhibitory mechanism often involves the coordination of a nitrogen atom within the inhibitor's structure to the heme iron of the enzyme, physically blocking the natural substrate (lanosterol) from binding and undergoing catalysis. nih.gov This disruption of a vital biosynthetic pathway underscores the antifungal potential of compounds targeting LDM.

Mitogen-Activated Protein Kinase 14 (MAPK14) Inhibition

Mitogen-activated protein kinase 14, also known as p38α MAPK, is a serine/threonine kinase that plays a central role in cellular responses to external stress signals, such as inflammatory cytokines. nih.gov It is a key component of the MAPK signaling cascade, which is involved in regulating a wide array of cellular processes including inflammation, cell cycle progression, cell differentiation, and apoptosis. nih.govnih.gov

The p38α/MAPK14 pathway is a well-established target for the development of anti-inflammatory drugs. nih.gov Inhibition of MAPK14 can block the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Research has identified various classes of chemical inhibitors that target MAPK14. While specific kinetic data for this compound is not detailed in the provided results, the indole nucleus is a common feature in many kinase inhibitors. The inhibition of MAPK14 by such compounds typically involves binding to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream target proteins and thereby interrupting the signaling cascade. nih.gov

Cytosolic Phospholipase A2a (cPLA2a) Inhibition

Cytosolic phospholipase A2a (cPLA2a) is a critical enzyme that catalyzes the hydrolysis of membrane phospholipids (B1166683) to release arachidonic acid. mdpi.com Arachidonic acid is the precursor for the synthesis of eicosanoids, a group of potent lipid mediators that includes prostaglandins (B1171923) and leukotrienes, which are deeply involved in inflammatory processes. mdpi.comnih.gov Consequently, cPLA2a is considered a significant target for anti-inflammatory therapies. mdpi.com

Several indole-containing compounds have been investigated as inhibitors of cPLA2a. researchgate.netnih.gov The inhibition of cPLA2a by these molecules prevents the release of arachidonic acid, thereby halting the downstream production of inflammatory mediators. Studies have shown that indole derivatives can be potent inhibitors of cPLA2a activity in various cellular assays. researchgate.netnih.gov The effectiveness of these inhibitors can be influenced by the specific substitutions on the indole ring, which affect their binding affinity and inhibitory potency against the enzyme.

Influence on Biochemical Signaling Pathways

Modulation of Cell Growth and Apoptosis Pathways

The inhibition of key enzymes like MAPK14 and cPLA2a has profound effects on intracellular signaling pathways that govern cell fate, including proliferation and programmed cell death (apoptosis). The cPLA2a enzyme, for instance, is overexpressed in several types of cancer, and its inhibition has been shown to reduce cell viability and induce apoptosis in cancer cells. nih.gov By blocking the release of arachidonic acid, cPLA2a inhibitors can disrupt signaling pathways that promote tumor growth and survival. nih.gov

Similarly, the MAPK14 pathway is integral to cell cycle regulation and survival. nih.gov While some indole derivatives like Indole-3-carbinol have been shown to induce apoptosis by suppressing pro-survival pathways such as Akt and STAT5, the precise mechanisms can be complex. researchgate.net In some contexts, the inhibition of phospholipase A2 has been linked to a modulation of cell death, shifting the balance from necrosis towards apoptosis. nih.gov Furthermore, various synthetic indole derivatives have been developed that demonstrate potent pro-apoptotic effects by activating key executioner enzymes like caspase-3, a critical mediator of apoptosis. nih.gov The ability of this compound and related structures to interact with multiple signaling nodes highlights their potential to significantly influence cellular decisions regarding growth, survival, and death.

Interactive Data Tables

Table 1: Enzyme and Receptor Interactions of Indole Derivatives

| Compound Class | Target | Organism/System | Effect |

|---|---|---|---|

| Indole-3-carboxylic acid derivatives | Auxin Receptor Protein TIR1 | Plants (e.g., B. napus) | Antagonism, Inhibition of root/shoot growth frontiersin.orgnih.gov |

| Indole derivatives | Cytosolic Phospholipase A2a (cPLA2a) | Human/Bovine Platelets | Inhibition of arachidonic acid release nih.gov |

| Indole derivatives | Lanosterol-14-alpha Demethylase (LDM/CYP51) | Fungi (e.g., C. albicans) | Inhibition, Antifungal activity nih.govreviberoammicol.com |

Table 2: Compound Names Mentioned | Compound Name | | | :--- | | this compound | | Lanosterol | | Ergosterol | | Indole-3-acetic acid (IAA) | | Arachidonic Acid | | Indole-3-carbinol | | Prostaglandins | | Leukotrienes | | Tumor necrosis factor-alpha (TNF-α) | | Interleukin-1 beta (IL-1β) |

Development as Chemical Probes for Biological Systems

The indole scaffold, which forms the core of this compound, is a privileged structure in the development of fluorescent chemical probes due to its favorable photophysical properties. rsc.org The indole ring is the aromatic component of the amino acid tryptophan, which itself is used as an intrinsic fluorescent probe to study protein structure and dynamics. rsc.org Scientists have extensively used indole derivatives to create chemosensors for detecting a variety of analytes, including cations, anions, and neutral species, in biological and environmental samples. rsc.org

For instance, indole-based fluorescent probes have been designed for bioimaging. A ratiometric fluorescent probe, 3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal (FMIP), has been successfully used for detecting pH changes in living cells, featuring a large Stokes shift and good photostability. rsc.org Other novel probes with long-wavelength emissions have been developed from 4-(pyridin-4-yl)vinyl-substituted indoles to detect protein S-nitrosylation specifically within the mitochondria of living cells. nih.gov

However, based on the reviewed scientific literature, there is no specific information available regarding the development or use of this compound itself as a chemical probe for biological systems.

Use as Synthetic Building Blocks for Biologically Active Molecules

The indole ring system is a cornerstone in medicinal chemistry, recognized as a versatile pharmacophore that can interact with numerous receptors to elicit a wide range of biological activities. nih.gov While direct synthetic applications starting from this compound are not detailed in the surveyed literature, its structural isomers and related derivatives, such as indole-2-carboxylic acid and indole-3-carboxylic acid, are extensively used as synthetic building blocks to create novel, biologically active molecules. nih.govmdpi.comresearchgate.netnih.gov

For example, derivatives of indole-2-carboxylic acid have been synthesized and evaluated as potent inhibitors of the HIV-1 integrase enzyme, which is crucial for viral replication. nih.gov Through strategic modifications, a series of these derivatives were developed, with some compounds showing significant inhibitory effects. nih.gov In a different study, indole-2-carboxamides were synthesized and identified as effective agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain signaling. mdpi.com

Similarly, indole-3-carboxylic acid has been used as a scaffold to create derivatives with potential therapeutic applications. A series of amino acid and peptide derivatives of indole-3-carboxylic acid were synthesized and showed significant antibacterial and anthelmintic activities. researchgate.net Furthermore, exploration of the structure-activity relationships of indole-based compounds has shown that the presence of a carboxylic acid group at the C2 or C3 position can be crucial for biological activity, such as the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov The synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, starting from 1H-indole-3-carboxaldehyde, has yielded compounds with antimicrobial activity against Mycobacterium tuberculosis and Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 2: Biologically Active Molecules Synthesized from Indole Carboxylic Acid Scaffolds

| Starting Scaffold | Synthesized Derivative Class | Biological Activity | Target/Organism | Reference(s) |

|---|---|---|---|---|

| Indole-2-carboxylic acid | Indole-2-carboxylic acid derivatives | HIV-1 Integrase Inhibition | HIV-1 | nih.gov |

| 1H-Indole-2-carboxylic acid | Indole-2-carboxamides | TRPV1 Agonism | Human TRPV1 Receptor | mdpi.com |

| Indole-3-carboxylic acid | Amino acid/peptide derivatives | Antibacterial, Anthelmintic | Enterococcus faecalis, Eudrilus eugenia | researchgate.net |

| 1H-Indole-3-carboxaldehyde | 2-(1H-indol-3-yl)quinazolin-4(3H)-ones | Antibacterial | Mycobacterium tuberculosis, MRSA | nih.gov |

| Indole-based scaffolds | Sulfonamide derivatives | Cholinesterase Inhibition | Acetylcholinesterase, Butyrylcholinesterase | nih.gov |

Future Research Directions and Unresolved Challenges

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of the 2-amino-1H-indole-3-carboxylic acid core remains a significant objective. Current synthetic strategies, while effective, often rely on harsh reaction conditions, expensive catalysts, or generate considerable waste. Future research is directed towards greener alternatives that prioritize atom economy, energy efficiency, and the use of renewable starting materials.

One promising avenue is the exploration of one-pot multicomponent reactions (MCRs). MCRs offer a streamlined approach to complex molecule synthesis by combining three or more reactants in a single step, thereby reducing the number of purification steps and minimizing solvent usage. The development of novel MCRs for the construction of the this compound scaffold would represent a substantial advancement in sustainable chemistry.

Furthermore, the use of biocatalysis and photoredox catalysis presents exciting opportunities. Enzymes, with their high specificity and ability to operate under mild conditions, could provide a highly efficient and selective means of synthesizing these indole (B1671886) derivatives. Similarly, visible-light-mediated photoredox catalysis offers a powerful tool for forging key bonds under environmentally friendly conditions, potentially enabling new and previously inaccessible synthetic transformations.

Exploration of Undiscovered Reactivity Patterns

While the fundamental reactivity of the indole nucleus is well-established, the unique substitution pattern of this compound may give rise to novel and underexplored reactivity. The interplay between the electron-donating amino group at the C2 position and the electron-withdrawing carboxylic acid group at the C3 position can significantly influence the electronic properties of the indole ring, leading to unexpected chemical behavior.

Future investigations should focus on systematically exploring the reactivity of this scaffold under a variety of reaction conditions. This includes its participation in pericyclic reactions, transition-metal-catalyzed cross-coupling reactions, and C-H functionalization reactions. A deeper understanding of its reactivity will not only expand the synthetic chemist's toolbox but also open up new avenues for the derivatization and functionalization of this privileged scaffold.

Advanced SAR Studies and Targeted Analog Design

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. For this compound, which has been identified as a scaffold in various biologically active compounds, a more comprehensive understanding of its SAR is needed. Future research should focus on systematic modifications of the core structure to probe the key interactions with biological targets.

This involves the synthesis of focused libraries of analogs with variations at the N1, C2, and C3 positions, as well as on the benzene (B151609) portion of the indole ring. By systematically altering the steric and electronic properties of the molecule and evaluating the corresponding changes in biological activity, researchers can build detailed SAR models. These models will be instrumental in the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Integration of Computational and Experimental Approaches for Mechanism Elucidation

The synergy between computational and experimental chemistry provides a powerful platform for elucidating complex reaction mechanisms. For the synthesis and reactions of this compound, computational modeling, particularly using Density Functional Theory (DFT), can offer invaluable insights into transition state geometries, reaction energetics, and the role of catalysts.

Future research should aim to integrate these computational studies more closely with experimental work. For instance, computational predictions of reaction outcomes under different conditions can guide the design of experiments, leading to the discovery of new reactions and the optimization of existing ones. Conversely, experimental observations can be used to validate and refine computational models, leading to a more accurate and predictive understanding of the underlying reaction mechanisms. This integrated approach will accelerate the pace of discovery and innovation in the chemistry of this compound.

Investigation of Broader Biological Roles beyond Current Understandings

While this compound and its derivatives have shown promise in specific therapeutic areas, their full biological potential may be yet to be realized. The indole scaffold is a common motif in a vast array of natural products and pharmacologically active compounds, suggesting that this compound may have a broader range of biological activities than is currently appreciated.

Future research should employ a multi-pronged approach to uncover these new biological roles. This could involve high-throughput screening of this compound and its analog libraries against a diverse panel of biological targets. Additionally, chemoproteomics and other target identification strategies can be used to identify the molecular targets of these compounds within a cellular context. Unraveling these new biological functions could open up entirely new avenues for the therapeutic application of this versatile chemical entity.

Q & A

Q. What are the standard synthetic routes for 2-amino-1H-indole-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves cyclization of substituted indole precursors followed by functional group modifications. For example, derivatives of 3-formyl-indole-carboxylic acid can undergo condensation with aminothiazolone derivatives in acetic acid under reflux (3–5 hours), yielding crystalline products after recrystallization from DMF/acetic acid . Key factors affecting yield include:

- Catalyst/base selection : Sodium acetate is often used to buffer acidic conditions and stabilize intermediates.

- Temperature control : Prolonged reflux (>5 hours) may degrade sensitive functional groups.

- Purification : Recrystallization or column chromatography is critical to isolate high-purity products.

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- X-ray crystallography : SHELXL (via SHELX suite) resolves tautomeric forms and confirms 3D structure .

- NMR spectroscopy : H and C NMR identify substituents (e.g., NH at C2, COOH at C3) and detect impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity and detects by-products (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve enantiomeric purity or scalability?

Methodological Answer:

- Chiral catalysts : Use palladium-catalyzed asymmetric cyclization to control stereochemistry.

- Coupling agents : TBTU or HATU improves amide bond formation efficiency in derivatives .

- Scale-up considerations : Replace reflux with microwave-assisted synthesis to reduce reaction time and energy input .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or HPLC peaks)?

Methodological Answer:

- Multi-technique validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare with computational predictions (DFT calculations).

- Impurity profiling : Use LC-MS to identify by-products (e.g., oxidized or dimerized species) .

- Crystallographic confirmation : Resolve structural ambiguities via single-crystal X-ray diffraction .

Q. What methodologies are suitable for evaluating the biological activity of this compound derivatives?

Methodological Answer:

- Receptor binding assays : Radioligand displacement studies (e.g., H-labeled probes) quantify affinity for target receptors .

- Enzyme inhibition : Kinetic assays (e.g., fluorometric or colorimetric) measure IC values against enzymes like kinases or carboxylases .

- Cellular assays : MTT or apoptosis assays assess cytotoxicity in cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.